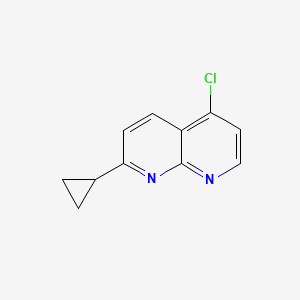
5-Chloro-2-cyclopropyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-cyclopropyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Métodos De Preparación
The synthesis of 5-Chloro-2-cyclopropyl-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the chlorination of a naphthyridine precursor using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) . Another approach includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) .
Análisis De Reacciones Químicas
5-Chloro-2-cyclopropyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
5-Chloro-2-cyclopropyl-1,8-naphthyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-cyclopropyl-1,8-naphthyridine involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes, ultimately resulting in cell death.
Comparación Con Compuestos Similares
5-Chloro-2-cyclopropyl-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
7-Acetamido-1,8-naphthyridin-4(1H)-one: Another naphthyridine derivative with antibacterial properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of a cyclopropyl group, which may contribute to its distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C11H9ClN2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
5-chloro-2-cyclopropyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H9ClN2/c12-9-5-6-13-11-8(9)3-4-10(14-11)7-1-2-7/h3-7H,1-2H2 |
Clave InChI |
WNNAUPHGFUAZTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=NC=CC(=C3C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


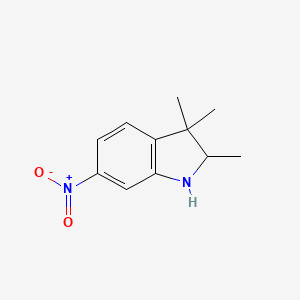

![Diethyl [4-(benzyloxy)phenyl]phosphonate](/img/structure/B13694261.png)
![Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13694266.png)
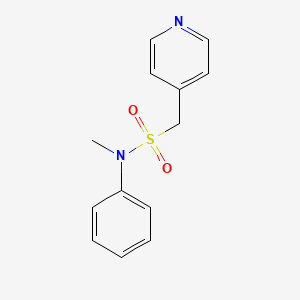
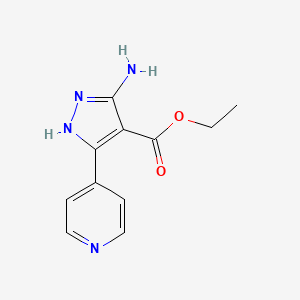

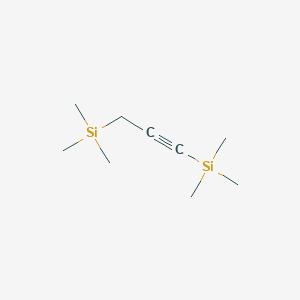
![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
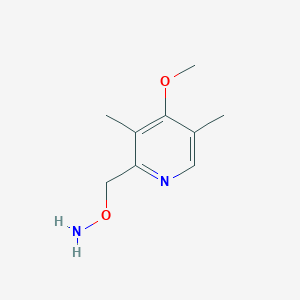
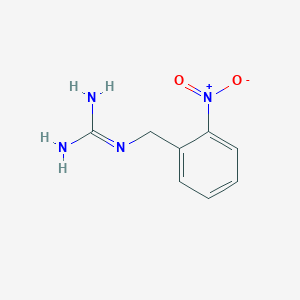
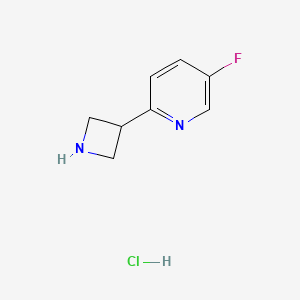
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
